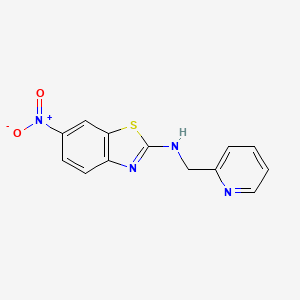

6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

6-Nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a nitro group at position 6 of the benzothiazole ring and a pyridin-2-ylmethyl substituent on the amine group. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, known for their diverse pharmacological and material science applications . The nitro group in this compound introduces strong electron-withdrawing effects, which may influence its electronic properties, solubility, and reactivity compared to analogs with other substituents . While commercial availability of this compound is currently discontinued, its structural analogs are actively studied for their biological and chemical properties .

Properties

IUPAC Name |

6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-17(19)10-4-5-11-12(7-10)20-13(16-11)15-8-9-3-1-2-6-14-9/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJMRQOQACMWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Key Intermediate: 6-Nitro-2-aminobenzothiazole

The synthesis of 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically begins with the preparation of 6-nitro-2-aminobenzothiazole , a crucial intermediate.

- According to a patented process, 6-nitro-2-aminobenzothiazole can be prepared by saponification of 6-nitro-benzothiazol-2-yl-carbamic acid ethyl ester in aqueous alkaline conditions (pH 10–12). The reaction mixture is heated and maintained at pH 10.5 using sodium hydroxide over several hours, followed by cooling to crystallize the product. Two crystalline modifications (A and B) can be obtained depending on conditions, with modification B being a coarse yellow-brown crystal isolated by filtration and washing with methanol and water.

| Parameter | Condition/Result |

|---|---|

| Starting material | 6-nitro-benzothiazol-2-yl-carbamic acid ethyl ester |

| Reaction pH | 10–12 (maintained at 10.5) |

| Temperature | Heated to 60°C, then cooled to 20°C |

| Sodium hydroxide consumption | ~60 mL over 5 hours |

| Product form | Modification B: coarse yellow-brown crystals |

| Yield | 171 g (from specified batch) |

| Melting point | 248–252 °C |

This intermediate is essential for further functionalization and can be used without extensive purification for subsequent reactions.

Reduction and Functional Group Manipulations

Reduction of nitro groups to amino groups on benzothiazole derivatives is commonly performed using tin(II) chloride in methanol-hydrochloric acid mixtures under reflux, achieving good yields (70–80%) of the corresponding amines.

For the preparation of this compound, the nitro group is retained, so selective conditions avoiding reduction of the nitro group are necessary.

Purification and Characterization

The final product is typically purified by crystallization from suitable solvents such as methanol, ethanol, or xylene, depending on solubility.

Yields vary depending on the method but generally range between 40% to 80% for each step.

Characterization includes melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

The patented process for the intermediate 6-nitro-2-aminobenzothiazole is robust and scalable, producing crystalline forms suitable for further synthesis without additional purification.

The condensation reactions in pyridine are well-documented for benzothiazole derivatives, providing a reliable route to attach pyridin-2-ylmethyl groups or other aromatic amines.

Selective functionalization is critical to maintain the nitro group intact during the synthesis of the target compound, as reduction steps are common in related syntheses but are avoided here.

The compound’s synthesis benefits from careful pH control, temperature management, and solvent choice to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide or other strong nucleophiles.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

Reduction: 6-amino-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine.

Substitution: Various substituted benzothiazole derivatives.

Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Biological Activities

Research has shown that 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exhibits a range of biological activities:

- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. It acts through mechanisms such as PI3Kα inhibition, which is crucial in cancer cell proliferation and survival. Several derivatives have shown submicromolar inhibitory activity against various tumor cell lines, indicating strong anticancer potential.

- Antimicrobial Properties : Similar compounds in the benzothiazole class have demonstrated antimicrobial effects. The structural features of this compound suggest it may also possess these properties, although specific studies are needed to confirm this .

- Anti-inflammatory Effects : Benzothiazole derivatives are known for their anti-inflammatory activities, which could be relevant for treating conditions characterized by inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the benzothiazole ring followed by the introduction of the nitro group and pyridinylmethyl moiety. Variations in the synthesis can lead to different derivatives with potentially enhanced or altered biological activities.

Comparison of Structural Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(pyridin-3-ylmethyl)-1,2-benzothiazol-3-amine | Pyridinylmethyl substitution on benzothiazole | Antimicrobial |

| 5-nitro-N-(pyridin-4-yl)-1,3-benzothiazol-2-amines | Different pyridine substitution | Anticancer |

| Benzothiazole derivatives with various substitutions | Varying substituents on benzothiazole core | Diverse biological activities |

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Cancer Research : A study highlighted its role as a potent inhibitor in cancer cell lines with IC50 values ranging from 0.09 μM to 0.43 μM across different types of cancer cells. This suggests strong efficacy and supports further investigation into its use as a therapeutic agent.

- Pharmacological Studies : Research into the interaction of this compound with specific biological targets has provided insights into its mechanism of action. Understanding these interactions is crucial for developing targeted therapies in oncology and other fields .

- Comparative Studies : Investigations comparing this compound with other benzothiazole derivatives have shown that its unique combination of structural features offers enhanced reactivity and potential for targeted biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as signal transduction, DNA replication, or protein synthesis.

Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Position 6 Substitutions

The position 6 of the benzothiazole ring is a common site for functionalization. Key analogs include:

Key Observations :

Position 4 Substitutions

- Its density is predicted at 1.233 g/cm³, with a boiling point of 436.5°C .

Variations in the Pyridylmethyl Group

The position of the pyridylmethyl substituent influences steric and electronic interactions:

Key Observations :

- 2-ylmethyl vs.

Biological Activity

6-Nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological effects, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant findings from diverse sources to provide a comprehensive overview of its biological activity.

- IUPAC Name: 6-nitro-n-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

- Molecular Formula: C13H10N4O2S

- Molecular Weight: 286.31 g/mol

- CAS Number: 1105189-59-0

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has shown activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| GG4 | S. aureus | 15 |

| GG5 | E. coli | 10 |

| GG6 | P. aeruginosa | 8 |

| GG7 | C. tropicalis | 12 |

| Standard | Ampicillin | 20 |

Note: The values represent the diameter of the zone of inhibition measured in mm at a concentration of 50 mg/ml.

The presence of electron-withdrawing groups, such as nitro groups, has been associated with enhanced antibacterial activity in these compounds .

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds related to benzothiazole have been synthesized and tested for their inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Tumor Cell Lines

A study evaluated the anticancer activity of several benzothiazole derivatives against different tumor cell lines. The results indicated that certain derivatives displayed submicromolar inhibitory activity against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines.

Table 2: IC50 Values Against Tumor Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.09 |

| Compound B | SK-Hep-1 | 0.43 |

| Compound C | NUGC-3 | 0.35 |

These findings suggest that the structural modifications in benzothiazole derivatives can significantly influence their anticancer efficacy .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets involved in cell proliferation and apoptosis pathways.

Potential Targets

- Glycogen Synthase Kinase 3 (GSK-3) - Some studies have indicated that benzothiazole derivatives can inhibit GSK-3 activity, which plays a crucial role in cancer progression.

- DNA Gyrase - Inhibition of DNA gyrase has been linked to the antibacterial properties observed in various benzothiazole compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, and how can intermediates be characterized?

- Methodological Answer : The core benzothiazole scaffold can be synthesized via cyclization of aniline derivatives with KSCN and bromine in glacial acetic acid under controlled temperatures (<10°C). For nitro-functionalization, nitration of the benzothiazole ring should be performed prior to introducing the pyridinylmethylamine substituent. Intermediate characterization should include melting point analysis, TLC (Rf values), and IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) . Final purification via recrystallization (ethanol or THF) ensures high purity.

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated for analogous N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine . Complementary techniques include:

- ¹H/¹³C NMR : To assign proton environments (e.g., aromatic protons, nitro group deshielding effects).

- HRMS : For exact mass verification.

- Elemental Analysis : To validate stoichiometry .

Q. What strategies are effective for functionalizing the benzothiazole core to enhance solubility or reactivity?

- Methodological Answer :

- Schiff Base Formation : React the primary amine group with aromatic aldehydes under reflux (ethanol, catalytic acetic acid) to form imine derivatives .

- Heterocyclic Coupling : Use dehydrative cyclization (e.g., p-TsCl in NMP with triethylamine) to introduce oxadiazole or thiadiazole moieties, improving π-π stacking interactions .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing novel derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, while machine learning models (e.g., LabMate.AI ) analyze experimental parameters (solvent, catalyst, temperature) to recommend optimal conditions. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .

Q. What mechanistic insights explain the regioselectivity of nitro group introduction on the benzothiazole ring?

- Methodological Answer : Nitration typically occurs at the 6-position due to electron-donating effects of the thiazole sulfur atom, which activates the para position. Competitive pathways can be studied using kinetic isotope effects (KIE) or substituent-directed nitration trials. Control experiments with methyl or methoxy substituents may further elucidate electronic influences .

Q. How can structural analogs of this compound be evaluated for biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- In Silico Screening : Dock derivatives into target protein active sites (e.g., EGFR kinase) using AutoDock Vina.

- In Vitro Assays : Measure IC₅₀ values via fluorescence-based kinase inhibition assays. Reference compounds like GW-441756 (a quinazoline derivative) provide benchmark data .

- SAR Analysis : Compare nitro vs. chloro/trifluoromethyl substituents to identify key pharmacophores .

Q. What analytical challenges arise in detecting byproducts during synthesis, and how can they be mitigated?

- Methodological Answer : Common byproducts include brominated intermediates or dimerization products. Use HPLC-MS with a C18 column (acetonitrile/water gradient) for high-resolution separation. For trace impurities, employ preparative TLC with iodine staining .

Q. How does the electronic nature of the pyridinylmethyl substituent influence the compound’s photostability or redox behavior?

- Methodological Answer : Cyclic voltammetry (CV) in DMSO reveals redox peaks correlated with the nitro group’s electron-withdrawing effects. Compare with non-nitrated analogs to quantify stabilization effects. UV-Vis spectroscopy (λmax shifts) assesses photodegradation under controlled light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.